

Application Notes and Protocols for SJ45566 in In Vivo Studies

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Compound of Interest

Compound Name: SJ45566

Cat. No.: B15543890

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Introduction

SJ45566 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] As a critical enzyme in T-cell signaling, LCK is a promising therapeutic target for T-cell Acute Lymphoblastic Leukemia (T-ALL).[3][4] These application notes provide detailed protocols for the in vivo administration and evaluation of **SJ45566** in preclinical mouse models of T-ALL.

Mechanism of Action

SJ45566 is a heterobifunctional molecule that consists of a ligand that binds to LCK and another ligand that recruits an E3 ubiquitin ligase, reportedly Cereblon (CRBN).[5][6] This binding induces the formation of a ternary complex between LCK and the E3 ligase, leading to the ubiquitination of LCK and its subsequent degradation by the proteasome.[5][7] This targeted protein degradation approach offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, potentially leading to a more profound and durable therapeutic effect.[3]

Data Presentation

Table 1: In Vivo Dosage and Administration of **SJ45566**

Parameter	Details	Reference
Compound	SJ45566	[1][2]
Indication	T-cell Acute Lymphoblastic Leukemia (T-ALL)	[2][3]
Animal Model	Immunocompromised mice (e.g., NOD/SCID or NSG) bearing T-ALL xenografts	[8]
Administration Route	Oral gavage (p.o.)	[1]
Dosage Range	10 - 100 mg/kg (typical starting range for in vivo efficacy studies of PROTACs)	General PROTAC literature
Dosing Frequency	Daily	General PROTAC literature
Vehicle/Formulation	0.5% (w/v) methylcellulose in sterile water or other suitable vehicle for oral administration.	[1]

Note: The specific dosage and administration schedule for **SJ45566** should be optimized for each specific T-ALL model based on pharmacokinetic and pharmacodynamic studies. The information in this table is based on general protocols for in vivo studies of PROTACs and should be supplemented with data from the primary publication for **SJ45566**.

Experimental Protocols

Protocol 1: Preparation of **SJ45566** for Oral Administration

- Materials:
 - SJ45566** powder
 - Vehicle (e.g., 0.5% methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
 - Sterile microcentrifuge tubes

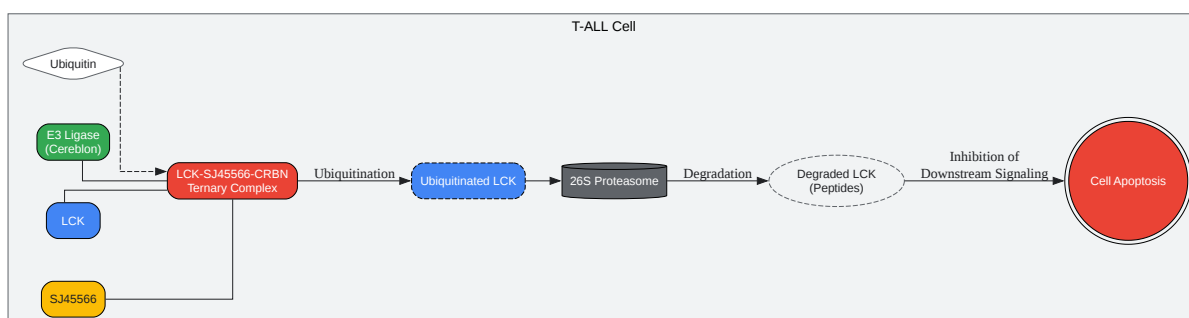
- Vortex mixer
- Sonicator (optional)
- Procedure:
 1. Calculate the required amount of **SJ45566** and vehicle based on the desired concentration and the number of animals to be dosed.
 2. Weigh the **SJ45566** powder accurately and place it in a sterile microcentrifuge tube.
 3. Add a small amount of the vehicle to the powder and vortex thoroughly to create a slurry.
 4. Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
 5. If necessary, sonicate the suspension for 5-10 minutes to aid in solubilization and ensure uniformity.
 6. Prepare the formulation fresh daily before administration.

Protocol 2: In Vivo Efficacy Study in a T-ALL Xenograft Mouse Model

- Cell Culture and Implantation:
 - Culture a human T-ALL cell line (e.g., KOPT-K1) under standard conditions.
 - Harvest the cells and resuspend them in a sterile, serum-free medium (e.g., PBS) at a concentration of $5-10 \times 10^6$ cells per 100 μL .
 - For subcutaneous models, inject the cell suspension into the flank of 6-8 week old immunocompromised mice.
 - For disseminated leukemia models, inject the cells intravenously.
- Tumor Growth Monitoring and Randomization:
 - For subcutaneous models, monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula for tumor volume is: $(\text{Length} \times \text{Width}^2) / 2$.

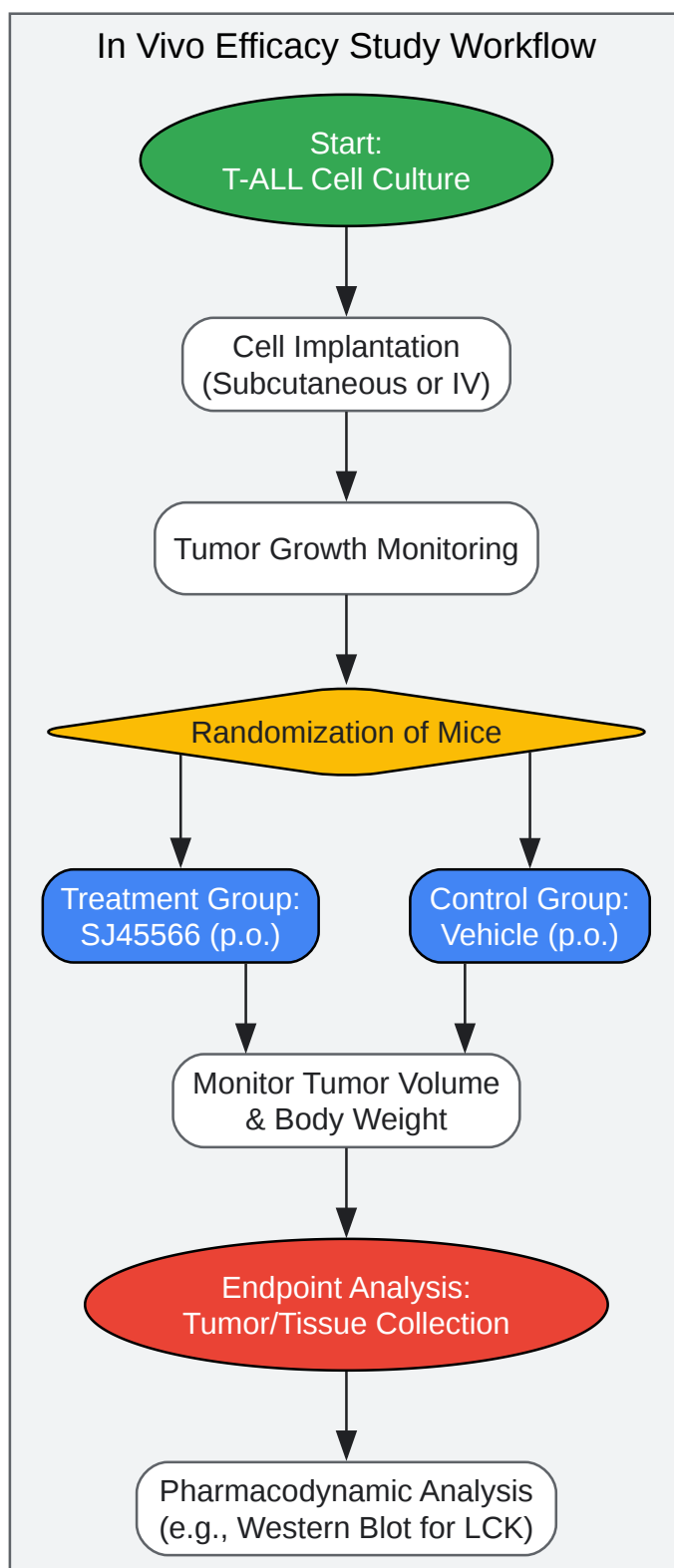
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration:
 - Administer **SJ45566** (or vehicle control) to the respective groups via oral gavage at the predetermined dosage and schedule.
 - Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Efficacy Evaluation:
 - Continue to monitor tumor volume throughout the study.
 - At the end of the study, euthanize the mice and collect tumors and/or tissues for pharmacodynamic analysis.
 - Pharmacodynamic readouts can include Western blotting or immunohistochemistry to assess the levels of LCK in the collected tissues.

Mandatory Visualization



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Caption: Mechanism of action of **SJ45566** leading to LCK degradation.



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Caption: Experimental workflow for in vivo studies of **SJ45566**.

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